6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Cardiovascular Agents
Research has indicated that compounds structurally related to 6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine have potential as cardiovascular agents. For example, the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridazine, have demonstrated promising coronary vasodilating and antihypertensive activities, suggesting the therapeutic potential of these compounds in cardiovascular diseases (Sato et al., 1980).
Eosinophil Infiltration Inhibitors
Compounds within the same chemical family have been synthesized and evaluated for their ability to inhibit eosinophil infiltration and exhibit antihistaminic activity, indicating potential applications in treating allergic conditions (Gyoten et al., 2003).
Anti-Diabetic Drugs
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines has been explored for their anti-diabetic properties, specifically through the inhibition of Dipeptidyl peptidase-4 (DPP-4), showcasing the potential of these compounds in diabetes management (Bindu et al., 2019).
Antiviral Activities
Derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activities against hepatitis A virus (HAV), suggesting potential applications in antiviral therapy (Shamroukh & Ali, 2008).
Molecular Structure and Analysis
Studies on the molecular structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis of compounds related to 6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine have contributed to the understanding of their chemical properties and interactions, which is crucial for further drug development and material science applications (Sallam et al., 2021).
properties
IUPAC Name |
6-pyridin-2-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)14-6-7-15-19-20-16(22(15)21-14)23-11-12-4-3-8-17-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSNHLBYQDWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine |
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